Cas no 936563-96-1 (Ibrutinib)

Ibrutinib (pci-32765) is an irreversible and selective Btk inhibitor with an IC50 value of 0.5 nm Ibrutinib can be used as a Btk ligand to synthesize a series of protac molecules, such as p13i P13i could degrade 73% and 89% Btk, respectively, at the concentration of 10 and 100   nm in human burkitt's lymphoma Ramos cells
Ibrutinib structure
Ibrutinib structure
Ibrutinib
936563-96-1
C25H24N6O2
440.497064590454
MFCD20261150
820153
24821094

Ibrutinib Properties

Names and Identifiers

    • PCI-32765
    • Ibrutinib (PCI-32765)
    • (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo-[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one
    • 2-​Propen-​1-​one, 1-​[(3R)​-​3-​[4-​amino-​3-​(4-​phenoxyphenyl)​-​1H-​pyrazolo[3,​4-​d]​pyrimidin-​1-​yl]​-​1-​piperidinyl]​-
    • Ibrutinib
    • Ibrutinib (PCI-32765, Imbruvica®)
    • PCI32765
    • 2-?Propen-?1-?one, 1-?[(3R)?-?3-?[4-?amino-?3-?(4-?phenoxyphenyl)?-?1H-?pyrazolo[3,?4-?d]?pyrimidin-?1-?yl]?-?1-?piperidinyl]?-
    • 1-[(3R)-3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one
    • Ibrutinib Racemate
    • 1-[3-[4-amino-3-(4-phenoxyphenyl)-1-pyrazolo[3,4-d]pyrimidinyl]-1-piperidinyl]-2-propen-1-one
    • (S)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one
    • US8497277, 4
    • US8497277, 13
    • 1-[3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one
    • 1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one
    • P
    • (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one
    • 1-[(3R)-3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one (ACI)
    • 1-[(3R)-3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one
    • 1-[(3R)-3-[4-Amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one
    • CRA 032765
    • Imbruvica
    • JNJ 02
    • PCI 32765
    • PCI 32765-00
    • PCI-32765 (Ibrutinib)?
    • XYFPWWZEPKGCCK-GOSISDBHSA-N
    • EX-A066
    • IBRUTINIB [ORANGE BOOK]
    • (R)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one.
    • IBRUTINIB [INN]
    • SMR004701213
    • DB09053
    • NCGC00187912-01
    • NCGC00187912-02
    • CHEBI:76612
    • BDBM50357312
    • IBRUTINIB [JAN]
    • (R)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one
    • BRD-K70301465-001-02-6
    • MFCD20261150
    • 2-Propen-1-one, 1-((3R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo(3,4-d)pyrimidin-1-yl)-1-piperidinyl)-
    • MLS006010041
    • 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one
    • Imbruvica; PCI-32765
    • EN300-97039
    • DTXCID601323465
    • HY-10997
    • CRA-032765
    • IBRUTINIB [MI]
    • UNII-1X70OSD4VX
    • C25H24N6O2
    • NCGC00187912-18
    • Pc-32765
    • Imbruvica (TN)
    • BRD-K70301465-001-05-9
    • 1-[(3R)-3-[4-Amino-3-(4-phenoxyphenyl)pyrazolo[3, 4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one
    • NS00072153
    • A1-01649
    • CHEMBL1873475
    • SW218096-2
    • NCGC00187912-12
    • Ibrutinib, Free Base
    • Ibrutinib [USAN:INN]
    • Ibrutinib (JAN/USAN)
    • NCGC00187912-03
    • 1-((3R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo(3,4-d)pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one
    • (R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-ylprop-2-en-1-one
    • 1X70OSD4VX
    • NSC-800769
    • 1-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one
    • SCHEMBL201859
    • PCI-32765-00
    • IBRUTINIB [WHO-DD]
    • IBRUTINIB [VANDF]
    • L01XE27
    • DTXSID60893450
    • 1-{(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl}prop-2-en-1-one
    • ibrutinibum
    • J-523872
    • BI164531
    • IMBRUVICA
    • AKOS022185476
    • Q5984881
    • EX-5960
    • AC-26942
    • HSDB 8260
    • 1-{(3R)-3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1- yl}prop-2-en-1-one
    • GTPL6912
    • NCGC00187912-17
    • Z1302446275
    • D10223
    • PCI-32765 (Ibrutinib)
    • Ibrutinib- Bio-X
    • 936563-96-1
    • Ibrutinib [USAN]
    • NSC800769
    • 1-((3R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo(3,4-d)pyrimidin-1-yl)piperidin-1- yl)prop-2-en-1-one
    • +Expand
    • MFCD20261150
    • XYFPWWZEPKGCCK-GOSISDBHSA-N
    • 1S/C25H24N6O2/c1-2-21(32)30-14-6-7-18(15-30)31-25-22(24(26)27-16-28-25)23(29-31)17-10-12-20(13-11-17)33-19-8-4-3-5-9-19/h2-5,8-13,16,18H,1,6-7,14-15H2,(H2,26,27,28)/t18-/m1/s1
    • NC1N=CN=C2N([C@@H]3CCCN(C(=O)C=C)C3)N=C(C=12)C1C=CC(OC2C=CC=CC=2)=CC=1

Computed Properties

  • 440.196074g/mol
  • 0
  • 3.6
  • 1
  • 6
  • 5
  • 440.196074g/mol
  • 440.196074g/mol
  • 99.2Ų
  • 33
  • 678
  • 0
  • 1
  • 0
  • 0
  • 0
  • 1

Experimental Properties

  • pKa1 = 0.46 (primary imine); pKa2 = 6.58 (secondary imine); pKa3 = 19.70 (primary amine) (est)
  • 4.73640
  • 99.16000
  • 1.69
  • 715.0±60.0°C at 760 mmHg
  • No data available
  • 0.0±2.3 mmHg at 25°C
  • 386.2±32.9 °C
  • 生物体外In Vitro:DMSO溶解度≥ 30 mg/mL(68.10 mM)H2O< 0.1 mg/mL(insoluble)*"≥" means soluble可溶, but saturation unknown溶解度未知.
  • Solid
  • 1.34

Ibrutinib Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0036IO-100mg
Ibrutinib
936563-96-1 98%
100mg
$8.00 2024-04-20
A2B Chem LLC
AB47616-100mg
1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one
936563-96-1 98%
100mg
$8.00 2024-07-18
Aaron
AR0036R0-50mg
Ibrutinib
936563-96-1 95%
50mg
$52.00 2024-07-18
abcr
AB393532-1 g
Ibrutinib, 95%; .
936563-96-1 95%
1 g
€122.10 2023-07-19
Ambeed
A150396-5mg
(R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one
936563-96-1 98%
5mg
$5.0 2024-07-18
Axon Medchem
1858-5 mg
PCI 32765
936563-96-1 99%
5mg
€60.00 2023-07-10
Enamine
EN300-97039-0.1g
1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one
936563-96-1 95%
0.1g
$24.0 2024-05-20
Key Organics Ltd
AS-16305-1MG
Ibrutinib
936563-96-1 >95%
1mg
£36.00 2023-09-07
Matrix Scientific
120832-1g
(R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo-[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one, 97%
936563-96-1 97%
1g
$100.00 2023-09-06
MedChemExpress
HY-10997-10mM*1mLinDMSO
Ibrutinib
936563-96-1 99.93%
10mM*1mLinDMSO
¥660 2023-07-26

Ibrutinib Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  2 h, 5 °C
1.2 Reagents: Citric acid Solvents: Water ;  pH 3 - 4
Reference
Preparation of (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine as ibrutinib intermediate
, China, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Citric acid ,  Sodium hydroxide Solvents: Acetonitrile ,  Dichloromethane ,  Water ;  30 min, rt
1.2 Reagents: Sodium bicarbonate ;  30 min, rt
Reference
Synthesis method of ibrutinib and its application as small molecule BTK inhibitor for treating mantle cell lymphoma
, China, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: 2-Methyltetrahydrofuran ;  1 h, -11 °C → -13 °C; 10 min, -12 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  25 °C; 25 °C → 45 °C; 45 °C → 50 °C; 0.5 h, 50 °C
Reference
Process for making ibrutinib
, World Intellectual Property Organization, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Ethanol ;  < 10 min, 0 °C; 10 min, 0 °C
Reference
Preparation of ibrutinib intermediate compound
, China, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Dichloromethane ;  30 min, 0 °C; 10 min, 0 °C
1.2 Reagents: Triethylamine Solvents: Ethanol ;  0 °C → reflux; reflux → 5 °C; 2 h, 0 - 5 °C
Reference
Preparation of ibrutinib
, China, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Ethanol ,  Ethyl acetate ,  Water ;  2 h, pH 8, 0 °C
Reference
Green preparation of acrylamide drug
, China, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: 2-[(Diphenylphosphinyl)methyl]phenol Solvents: Toluene ;  rt → reflux
Reference
Preparation of ibutinib
, China, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ;  20 min, rt
1.2 Reagents: Diisopropyl azodicarboxylate ;  10 - 15 °C; 2 h, 10 - 15 °C; 15 °C → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  4 h, pH 1, 0 °C → 42 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 10, 42 °C
1.5 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ,  Water ;  4 min, rt
1.6 30 min, < 5 °C; 5 °C → rt; 1 h, rt
Reference
Synthetic method of ibrutinib as drug for treating recurrent or refractory mantle cell lymphoma (MCL)
, China, , ,

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: 2-Methyltetrahydrofuran ,  Water ;  rt → -5 °C; 1 h, 0 °C
Reference
Process for the preparation of ibrutinib
, China, , ,

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dichloromethane ;  rt → 0 °C
1.2 Solvents: Dichloromethane ;  0 °C; rt
Reference
Method for synthesizing ibrutinib using nano magnetic material supported triphenylphosphine
, China, , ,

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ,  Water ;  10 min, rt
1.2 Solvents: Methanol ,  Water ;  10 min, rt
Reference
Preparation of pure amorphous ibrutinib
, World Intellectual Property Organization, , ,

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Hydrogen ,  Water Catalysts: Palladium Solvents: Methanol ;  12 h, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  3 h, rt
Reference
Method for preparing ibrutinib using palladium carbon
, China, , ,

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Water Solvents: Methanol ;  12 h, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  3 h, rt
1.3 Reagents: Citric acid Solvents: Water
Reference
Green preparation of ibrutinib
, China, , ,

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt → 0 °C; 30 min, 0 °C; < 10 °C; 2 h, 20 °C
Reference
Crystalline μ-modification of 1-[(3R)-3-[4-amino-3-(4-phenoxy-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidyl]-2-propenyl-1-one, method for production thereof and pharmaceutical composition based thereon
, Russian Federation, , ,

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: 2-Methyltetrahydrofuran ;  rt → -5 °C; 1 h, 0 °C
Reference
Preparation of ibrutinib
, China, , ,

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  0.5 h, cooled; 15 min, cooled
1.2 Reagents: Sodium hydroxide Solvents: Acetone ;  0.5 h, rt
Reference
Process for preparation of Ibrutinib intermediates
, China, , ,

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ;  1 h, -10 °C
1.2 Solvents: Acetonitrile ;  2 h, 10 °C; 1 h, heated
Reference
Method for synthesizing high purity Ibrutinib using acyl halide compound
, China, , ,

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: 2,6-Di-tert-butyl-4-methylphenol ,  Potassium carbonate Solvents: Dichloromethane ,  Water ;  20 - 30 °C; 0.5 h, 30 °C; 0.5 h, 20 - 30 °C
Reference
Process for preparing ibrutinib and its intermediates
, World Intellectual Property Organization, , ,

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Diisopropylethylamine Solvents: Dichloromethane ;  -5 °C; 3 h, rt
Reference
Method for preparing and purifying ibrutinib
, China, , ,

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dichloromethane ;  -2 - 10 °C; -2 - 10 °C
1.2 Reagents: Water
Reference
A process for preparing ibrutinib and its intermediates
, China, , ,

Ibrutinib Raw materials

Ibrutinib Preparation Products

Ibrutinib Suppliers

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
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(CAS:936563-96-1)Ibrutinib
RY190
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99% HPLC
Monday, 26 August 2024 11:30
Amadis Chemical Company Limited
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(CAS:936563-96-1)Ibrutinib
A852882
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Friday, 30 August 2024 07:43
150.0/282.0/526.0
atkchemica
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(CAS:936563-96-1)Ibrutinib
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Wednesday, 27 November 2024 17:19
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Ibrutinib Related Literature

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